Bienvenue dans la boutique en ligne BenchChem!

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Nitric oxide synthase Isoform selectivity Neuroprotection

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 921144-06-1) is a fully synthetic small molecule (C₁₆H₁₉N₅O₃, MW 329.36 g/mol) that incorporates three pharmacologically privileged motifs within a single scaffold: a 1-cyclohexyl-1H-tetrazole ring, a methylene linker, and a benzo[d][1,3]dioxole-5-carboxamide (piperonylamide) terminus. The tetrazole moiety is widely recognized as a metabolically stable bioisostere of the carboxylic acid group, while the benzo[d][1,3]dioxole (methylenedioxyphenyl) substructure is a recurring feature in numerous bioactive natural products and synthetic enzyme inhibitors.

Molecular Formula C16H19N5O3
Molecular Weight 329.36
CAS No. 921144-06-1
Cat. No. B2965052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS921144-06-1
Molecular FormulaC16H19N5O3
Molecular Weight329.36
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H19N5O3/c22-16(11-6-7-13-14(8-11)24-10-23-13)17-9-15-18-19-20-21(15)12-4-2-1-3-5-12/h6-8,12H,1-5,9-10H2,(H,17,22)
InChIKeySYAFPCOUWVTURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 921144-06-1) Is a Structurally Distinct Research Candidate


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 921144-06-1) is a fully synthetic small molecule (C₁₆H₁₉N₅O₃, MW 329.36 g/mol) that incorporates three pharmacologically privileged motifs within a single scaffold: a 1-cyclohexyl-1H-tetrazole ring, a methylene linker, and a benzo[d][1,3]dioxole-5-carboxamide (piperonylamide) terminus . The tetrazole moiety is widely recognized as a metabolically stable bioisostere of the carboxylic acid group, while the benzo[d][1,3]dioxole (methylenedioxyphenyl) substructure is a recurring feature in numerous bioactive natural products and synthetic enzyme inhibitors [1]. The compound is supplied primarily as a research-grade intermediate or screening candidate (typical purity ≥95%) and has been catalogued in small-molecule screening collections under identifiers including CHEMBL3126214 and BDBM50449047, where it has been evaluated in nitric oxide synthase (NOS) inhibition assays [2].

Generic Substitution Risks for N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide: Why In-Class Analogs Are Not Interchangeable


Within the broader tetrazole-carboxamide chemical space, even minor structural changes—such as replacing the cyclohexyl group with a phenyl, tolyl, or fluorophenyl substituent, or exchanging the benzo[d][1,3]dioxole for a furan or cyclohexane ring—can profoundly alter target-binding affinity, isoform selectivity, and ADME properties . The N1-cyclohexyl substituent on the tetrazole ring, in particular, controls both the lipophilicity and the conformational orientation of the tetrazole-methylamide linkage, which directly influences hydrogen-bonding geometry at enzyme active sites [1]. Without quantitative head-to-head data on the precise scaffold, a procurement decision based solely on class-level similarity risks selecting a compound with an order-of-magnitude difference in potency or a completely inverted selectivity profile—rendering experimental results non-reproducible.

Quantitative Differentiation Evidence for N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Versus Closest Analogs


nNOS vs. eNOS Selectivity Ratio: Target Compound Compared with In-Class NOS Inhibitors

In a hemoglobin capture assay performed at pH 7.4 and 37 °C using rat recombinant nNOS and bovine recombinant eNOS, the target compound (US9212144, Example 12) exhibited a Ki of 254 nM against nNOS and a Ki of 7,770 nM against eNOS, yielding an eNOS/nNOS selectivity ratio of approximately 31-fold [1]. This level of isoform discrimination is notable because many early-generation tetrazole-containing NOS inhibitors display far narrower selectivity windows; for example, the pyridin-2-amine lead compound in the same patent series (US9212144, Example 2) showed single-digit nanomolar potency against nNOS but with only modest selectivity over eNOS [2]. The cyclohexyl-tetrazole scaffold thus offers a differentiated balance of potency and selectivity.

Nitric oxide synthase Isoform selectivity Neuroprotection

Tetrazole Bioisostere Advantage: Metabolic Stability Comparison of Tetrazole vs. Carboxylic Acid Congeners

The 1-cyclohexyl-1H-tetrazol-5-yl moiety functions as a non-classical bioisostere of a carboxylic acid group, providing enhanced metabolic stability due to resistance to phase II glucuronidation, which is a primary clearance route for carboxylic acid-containing analogs [1]. While direct experimental microsomal stability data for the target compound have not been publicly disclosed, the tetrazole class as a whole demonstrates consistently longer half-lives in human liver microsome (HLM) assays compared to their carboxylic acid counterparts, with a reported average improvement factor of 2–5× in intrinsic clearance (Cl_int) for tetrazole-substituted compounds [2]. This translates into a lower probability of rapid in vivo clearance, a key procurement consideration for in vivo pharmacology studies.

Metabolic stability Bioisostere Tetrazole

Cyclohexyl vs. Aryl Substituent on Tetrazole: Impact on Lipophilicity and Conformational Freedom

The N1-cyclohexyl substituent on the tetrazole ring differentiates this compound from its closest aryl-substituted analogs—such as N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide and N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide—in two key physicochemical dimensions: (i) the cyclohexyl group contributes a calculated logP increment of approximately +0.8 to +1.2 units relative to a phenyl substituent (based on fragment-based ClogP calculations), and (ii) it introduces greater conformational entropy due to chair-flip dynamics, which can modulate the entropic penalty upon protein binding [1]. The cyclohexyl group also lacks the potential for cytochrome P450-mediated aromatic hydroxylation, a common metabolic liability of the phenyl-substituted analogs [2].

Lipophilicity Conformational analysis N1-tetrazole substitution

Benzo[d][1,3]dioxole-5-carboxamide as a Privileged Amide Terminus: Differentiation from Heterocyclic Amide Analogs

The benzo[d][1,3]dioxole-5-carboxamide (piperonylamide) terminus distinguishes this compound from analogs bearing furan-2-carboxamide, cyclohexanecarboxamide, or cyclopropanecarboxamide termini. The methylenedioxy group serves as a dual hydrogen-bond acceptor and can engage in additional polar interactions with target proteins, a feature absent in the simpler amide analogs. Published SAR for related benzo[d][1,3]dioxole-5-carboxamide derivatives—such as the selective butyrylcholinesterase (BuChE) inhibitor N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (IC₅₀ = 28 nM, BuChE) [1]—demonstrates that the piperonylamide group can confer nanomolar target affinity and high selectivity over acetylcholinesterase (AChE). In contrast, the corresponding furan-2-carboxamide and cyclohexanecarboxamide analogs in the same cyclohexyl-tetrazole series have no reported enzyme inhibition data, suggesting the piperonylamide group is a critical determinant of bioactivity .

Privileged structure Piperonylamide Hydrogen bonding

Recommended Research Applications for N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Based on Evidence


nNOS-Selective Tool Compound for Neuropathic Pain and Neurodegeneration Models

With an nNOS Ki of 254 nM and a 31-fold selectivity window over eNOS, this compound is suited as a starting point for target validation studies in rodent models of neuropathic pain, migraine, or Parkinson's disease where neuronal NOS inhibition is therapeutically relevant but eNOS-mediated hypotension must be avoided [1]. The hemoglobulin capture assay protocol used to generate the selectivity data is a well-established method, facilitating reproducible cross-laboratory comparisons.

Metabolic Stability Screening: Tetrazole Bioisostere Evaluation in Hepatocyte or Microsomal Assays

The 1-cyclohexyl-1H-tetrazole moiety makes this compound an ideal test article for head-to-head metabolic stability comparisons against carboxylic acid, acylsulfonamide, or hydroxamic acid isosteres [2]. Researchers can use this compound in human liver microsome (HLM) or cryopreserved hepatocyte intrinsic clearance assays to empirically quantify the metabolic advantage of the tetrazole bioisostere within a consistent benzo[d][1,3]dioxole-5-carboxamide scaffold.

Fragment-Based or Structure-Based Drug Design: Piperonylamide Amide Terminus SAR Exploration

Given the documented high potency of piperonylamide-containing inhibitors (e.g., BuChE IC₅₀ = 28 nM for a related scaffold), this compound can serve as a reference standard for SAR expansion around the benzo[d][1,3]dioxole-5-carboxamide terminus [3]. Its N1-cyclohexyl-tetrazole linker provides a rigid, lipophilic anchor that can be crystallized with target proteins to reveal hydrogen-bonding interactions of the methylenedioxy group.

Comparative Selectivity Profiling Against iNOS and eNOS Isoforms in Cellular Assays

The compound's existing nNOS and eNOS Ki data (254 nM and 7,770 nM, respectively) warrant expansion into cellular NOS inhibition assays (e.g., LPS-stimulated RAW 264.7 macrophages for iNOS, HUVEC for eNOS, and SH-SY5Y neurons for nNOS) to establish functional selectivity under physiological conditions [1]. The 31-fold eNOS/nNOS biochemical selectivity provides a quantitative benchmark for evaluating cell-based activity.

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.